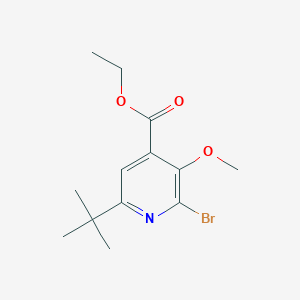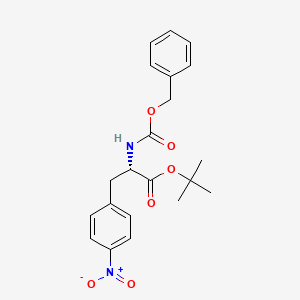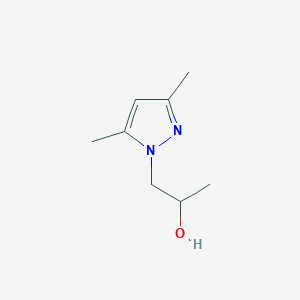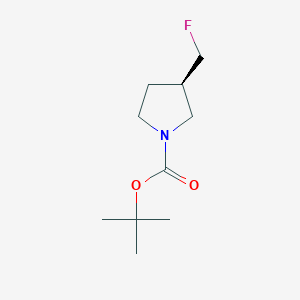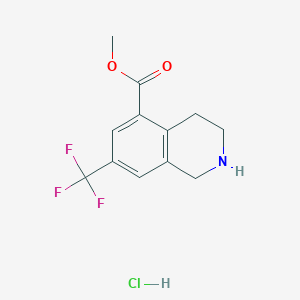
7-(三氟甲基)-1,2,3,4-四氢异喹啉-5-羧酸甲酯盐酸盐
描述
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Trifluoromethyl-containing compounds can be synthesized using various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of the compounds it’s part of.Chemical Reactions Analysis
Trifluoromethylated compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . These properties can influence the behavior of the compounds it’s part of in various environments.科学研究应用
苯乙醇胺 N-甲基转移酶抑制剂设计
7-(三氟甲基)-1,2,3,4-四氢异喹啉-5-羧酸甲酯盐酸盐属于一组化合物,这些化合物被评估为苯乙醇胺 N-甲基转移酶 (PNMT) 抑制剂的潜力。Grunewald 等人 (2006 年) 的研究探讨了这些化合物中空间位阻和 pKa 特性之间的平衡,以实现对 PNMT 的选择性抑制,同时最大限度地降低对 α(2)-肾上腺素能受体的亲和力 (Grunewald 等,2006)。
合成和生物学评价
该化合物已合成,其衍生物已针对各种生物活性进行了评估。Azukizawa 等人 (2008 年) 确定了一种衍生物作为过氧化物酶体增殖物激活受体 γ (PPARγ) 的强效激动剂,突出了其在管理糖尿病中的潜力 (Azukizawa 等,2008)。同样,Macháček 等人 (2006 年) 和 Jansa 等人 (2006 年) 提到的其衍生物的合成和生物学评价研究,为开发新型药物制剂开辟了途径 (Macháček 等,2006),(Jansa 等,2006)。
抗氧化特性
Kawashima 等人 (1979 年) 合成了一种与 7-(三氟甲基)-1,2,3,4-四氢异喹啉-5-羧酸甲酯盐酸盐相关的化合物,并评估了其抗氧化特性。研究发现该化合物表现出优异的给电子活性,表明具有作为抗氧化剂的潜力 (Kawashima 等,1979)。
新型合成方法
研究还集中于开发这种化合物及其衍生物的新型合成方法。例如,Costa 等人 (1992 年) 和 Gray 等人 (1980 年) 的研究促进了合成方法的进步,有可能促进这些化合物的生产和进一步研究 (Costa 等,1992),(Gray 等,1980)。
与 DNA 的相互作用
Kundu 等人 (1975 年) 的一项研究合成了该化合物的衍生物,用于潜在特异性结合天然脱氧核糖核酸 (DNA),表明其在理解和操纵 DNA 相互作用方面具有相关性 (Kundu 等,1975)。
作用机制
未来方向
属性
IUPAC Name |
methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10-5-8(12(13,14)15)4-7-6-16-3-2-9(7)10;/h4-5,16H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGVLHWPTAGSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718489 | |
| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-67-6 | |
| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
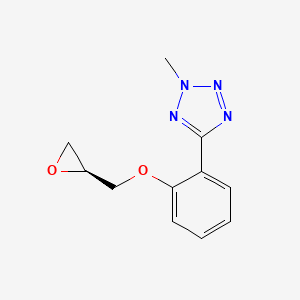
![4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1397172.png)
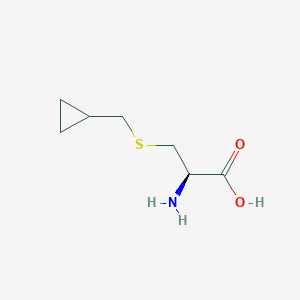
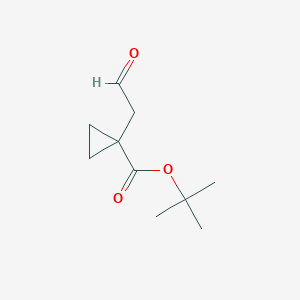
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)
